Technical Guide: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS 950588-81-5)
Technical Guide: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS 950588-81-5)
The following technical guide details the chemical identity, synthesis, purification, and applications of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 950588-81-5).
[1][2]
Executive Summary
cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 950588-81-5) is a high-value chiral building block in medicinal chemistry. It serves as a critical intermediate for the synthesis of conformationally restricted analogues of phenylacetic acid and phenylcyclopropylamines. Its unique cyclopropane scaffold imparts specific steric and electronic properties, making it a valuable tool for Structure-Activity Relationship (SAR) studies, particularly in the development of inhibitors for enzymes such as LSD1 (Lysine-specific demethylase 1) and MAO (Monoamine oxidase) , as well as PARP inhibitors where the cyclopropane linker modulates potency and metabolic stability.
This guide provides a comprehensive technical overview for researchers, focusing on the stereoselective synthesis, purification, and analytical characterization of the cis-isomer, which often presents greater synthetic challenges than its trans-counterpart.
Chemical Identity & Physicochemical Properties[3][4][5]
| Property | Specification |
| IUPAC Name | (1R,2S)-rel-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid |
| CAS Number | 950588-81-5 |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102–106 °C (Typical range for cis-isomers) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa | ~4.2 (Predicted, carboxylic acid) |
| Stereochemistry | cis-configuration (Substituents on the same side of the ring) |
Stereochemical Configuration
The cis-isomer is characterized by the syn-relationship between the carboxylic acid group and the 4-fluorophenyl ring. This configuration creates significant steric hindrance compared to the thermodynamically more stable trans-isomer.
Key Structural Features:
-
Cyclopropane Ring: Introduces ring strain (~27.5 kcal/mol), increasing reactivity towards ring-opening or expansion under harsh conditions.
-
Fluorine Substituent: Enhances metabolic stability by blocking para-hydroxylation on the phenyl ring, a common metabolic pathway for phenylacetic acid derivatives.
-
Carboxylic Acid: Provides a handle for further functionalization (amide coupling, reduction, Curtius rearrangement).
Synthetic Pathways & Process Chemistry
The synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid typically involves a metal-catalyzed cyclopropanation reaction. The challenge lies in controlling the diastereoselectivity (cis vs. trans) and enantioselectivity.
Core Synthesis Strategy: Metal-Catalyzed Cyclopropanation
The most robust route utilizes the reaction between 4-fluorostyrene and a diazoacetate ester (e.g., ethyl diazoacetate, EDA) in the presence of a transition metal catalyst (Rh, Cu, Ru).
Reaction Scheme:
-
Precursor: 4-Fluorostyrene + Ethyl Diazoacetate (EDA).
-
Catalyst: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or Copper(I) triflate [CuOTf].
-
Product: Mixture of cis- and trans-ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.
-
Hydrolysis: Saponification (LiOH/MeOH) yields the free acid.
Diastereoselectivity Control:
-
Rh₂(OAc)₄: Typically favors the trans-isomer (Trans:Cis ~ 60:40 to 75:25).
-
Doyle’s Catalysts (Chiral Rh): Can enhance cis-selectivity if specific ligands (e.g., carboxamidates) are used, though trans is often still dominant.
-
Simmons-Smith Reaction: An alternative route using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) on cis-cinnamyl alcohol derivatives can yield high cis-selectivity, but requires more complex precursors.
Separation of Isomers (Critical Step)
Since the trans-isomer is thermodynamically favored, the cis-isomer must be isolated from the mixture.
-
Flash Chromatography: The cis-ester is typically more polar and elutes after the trans-ester on silica gel (Hexane/EtOAc gradient).
-
Crystallization: The cis-acid often has different solubility properties. Fractional crystallization from Hexane/EtOAc or Toluene can enrich the cis-isomer.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the isolation of the cis-isomer.
Analytical Characterization & Quality Control
Distinguishing the cis-isomer from the trans-isomer is critical. NMR spectroscopy is the definitive method.
Proton NMR (¹H NMR) - The Coupling Constant Rule
The vicinal coupling constants (
-
cis-Isomer: The coupling constant between the protons at C1 and C2 (
) is typically larger (8.0 – 10.0 Hz). -
trans-Isomer: The coupling constant (
) is typically smaller (4.0 – 6.0 Hz).
Typical ¹H NMR Signals (CDCl₃, 400 MHz):
-
cis-H1/H2:
2.5–2.7 ppm (multiplets). Look for Hz. -
Aromatic Protons:
7.0–7.3 ppm (multiplets, characteristic of 4-fluorophenyl).
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile / Water (0.1% TFA or Formic Acid). Gradient 10%
90% ACN. -
Detection: UV at 210 nm and 254 nm.
-
Chiral Separation: To determine enantiomeric excess (ee), use a chiral column (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA mobile phase.
Applications in Drug Discovery
Precursor to Bioactive Amines
The primary utility of this acid is as a precursor to cis-2-(4-fluorophenyl)cyclopropylamine via the Curtius Rearrangement .
-
Mechanism: Acid
Acyl Azide Isocyanate Amine. -
Relevance: Phenylcyclopropylamines are a privileged scaffold for LSD1 and MAO inhibitors. While trans-isomers (like Tranylcypromine) are often more potent, cis-isomers are essential for:
-
Selectivity Profiling: Determining the stereochemical requirements of the binding pocket.
-
Mechanistic Studies: Investigating the mechanism-based inactivation of flavin-dependent enzymes.
-
Bioisosterism
The cis-cyclopropane ring acts as a rigidified bioisostere of an ethyl or vinyl linker. It constrains the phenyl ring and carboxylic acid into a specific spatial arrangement, which can:
-
Improve metabolic stability (by preventing rotation and blocking oxidation).
-
Enhance receptor binding affinity by reducing the entropic penalty of binding.
Pathway Diagram: Drug Discovery Utility
Figure 2: Functional utility of the cis-acid in medicinal chemistry workflows.
Safety & Handling Protocols
Hazard Identification[4]
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Specific Risks: Cyclopropane derivatives can be energetically unstable. While this acid is stable at room temperature, precursors (diazo compounds) used in its synthesis are explosive hazards .
Handling Procedures[4]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle all powders in a fume hood to avoid inhalation.
-
Storage: Store in a cool, dry place (2-8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
Doyle, M. P., et al. (1993). Catalytic Asymmetric Synthesis of Cyclopropanecarboxylates. Chemical Reviews , 93(2), 513-540. Link
-
Davies, H. M. L., & Antoulinakis, E. G. (2001). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions , 57, 1-326. Link
-
Wessjohann, L. A., et al. (2003). Cyclopropanes in Medicinal Chemistry. Current Medicinal Chemistry , 10(15), 1297-1322. Link
-
PubChem Compound Summary. (2024). cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Library of Medicine. Link
